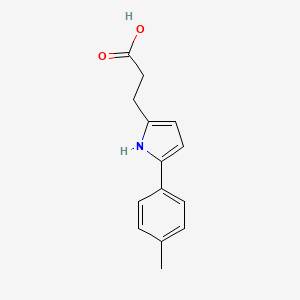

3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The compound 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid possesses multiple documented Chemical Abstracts Service registry numbers, reflecting potential variations in nomenclature or structural reporting. The primary Chemical Abstracts Service number documented is 329217-03-0, which appears in several chemical databases and supplier catalogs. However, an alternative Chemical Abstracts Service registry number 433233-80-8 has also been associated with this compound in multiple sources, suggesting possible discrepancies in chemical registration or nomenclature conventions.

The systematic International Union of Pure and Applied Chemistry name for this compound follows standard organic nomenclature rules, designating it as 3-[5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. This nomenclature clearly indicates the structural arrangement: a propanoic acid chain attached to the 2-position of a pyrrole ring, which itself bears a para-methylphenyl (p-tolyl) substituent at the 5-position. The compound is also referenced using the common name format that emphasizes the p-tolyl substitution pattern.

Alternative naming conventions found in chemical databases include variations that emphasize different aspects of the molecular structure. The compound has been catalogued using simplified descriptors that highlight the pyrrole core structure and the carboxylic acid functionality. These naming variations reflect the complexity of systematically describing heterocyclic compounds containing multiple functional groups and aromatic systems.

Properties

IUPAC Name |

3-[5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-2-4-11(5-3-10)13-8-6-12(15-13)7-9-14(16)17/h2-6,8,15H,7,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGDOFSPJPDKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351708 | |

| Record name | 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433233-80-8 | |

| Record name | 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aza-Friedel–Crafts Reaction Catalyzed by Phosphoric Acid in Glycerol

One of the prominent methods reported for synthesizing this compound is the aza-Friedel–Crafts reaction . This green, atom-economical approach uses phosphoric acid immobilized in glycerol as a catalyst, which promotes the formation of the pyrrole ring substituted with the p-tolyl group and the propionic acid moiety in a single step. The reaction conditions are mild and environmentally friendly, avoiding harsh reagents and solvents.

- The reaction proceeds via electrophilic aromatic substitution on an aza-aromatic intermediate.

- The catalyst system allows for good yields and selectivity.

- This method has been applied in the synthesis of compounds with potential biological activity, including anti-cancer properties against glioma and melanoma cell lines.

Acid-Catalyzed Rearrangement of α-Acyl Pyrroles Using Strong Anhydrous Acids

Another classical approach involves the acid-catalyzed rearrangement of α-acyl pyrroles to β-acyl pyrroles, which can be adapted to prepare this compound derivatives.

- The process uses strong, anhydrous, non-oxidizing acids such as polyphosphoric acid, metaphosphoric acid, or methanesulfonic acid.

- Typically, the α-acyl pyrrole precursor is heated with a large excess of acid (often acting as solvent) at temperatures ranging from 90°C to 225°C for several hours.

- After the rearrangement, the product is isolated by extraction and purified by recrystallization or chromatography.

- This method is well-documented for related pyrrole derivatives and can be adapted for the p-tolyl substituted compound.

Other Synthetic Considerations

- The p-tolyl substituent at the 5-position of the pyrrole ring imparts unique electronic and steric properties, influencing the reactivity during synthesis.

- The propionic acid side chain can be introduced via alkylation or acylation reactions on the pyrrole ring or through functional group transformations on intermediates.

- Purification typically involves recrystallization from solvents such as hexane, methanol, or ethyl acetate, depending on the intermediate or final product solubility.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Aza-Friedel–Crafts Reaction | Phosphoric acid immobilized in glycerol | Mild, green conditions | Moderate to high yields | Environmentally friendly, atom economical | Requires specific catalyst system |

| Acid-Catalyzed Rearrangement of α-Acyl Pyrroles | Polyphosphoric acid, methanesulfonic acid | 90–225°C, 0.5–4 hours | High purity after recrystallization | Well-established, scalable | High temperature, strong acid use |

| Domino/Cascade Reactions (related pyrroles) | Dicarbonyl compounds, amides | Solvent- and catalyst-free, 24 h at 130°C | Moderate to excellent yields | Sustainable, one-pot synthesis | May require optimization for target compound |

Research Findings and Notes

- The aza-Friedel–Crafts method has been demonstrated to produce biologically active derivatives, with preliminary studies showing inhibitory effects on tumor cell lines, indicating the synthetic route’s relevance for pharmaceutical applications.

- Acid-catalyzed rearrangement methods are classical but remain effective for preparing β-acyl pyrroles, including those with aromatic substituents like p-tolyl, providing a reliable synthetic pathway.

- Domino reactions, while more commonly applied to quinolone and other heterocyclic systems, offer a promising strategy for efficient synthesis with minimal waste, aligning with green chemistry principles.

- The presence of the p-tolyl group differentiates this compound from other pyrrole derivatives, affecting both synthesis and biological activity, necessitating tailored reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties. For instance, it can be utilized to synthesize pyrrole-based compounds that exhibit significant biological activities, including antimicrobial and anticancer properties.

Synthetic Methods

The synthesis of 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid can be achieved through several methods, often involving the reaction of p-tolyl-substituted pyrrole with propionic acid derivatives under acidic or basic conditions. Continuous flow reactors are employed in industrial settings to optimize yield and purity while minimizing environmental impact through the use of green solvents.

Potential Anti-Cancer Properties

Research indicates that this compound may possess anti-cancer properties. Studies have shown that pyrrole derivatives can inhibit cancer cell proliferation by modulating specific molecular pathways. The compound's interaction with enzymes or receptors involved in cell signaling pathways is a focal point of ongoing investigations .

Anti-Inflammatory and Antimicrobial Effects

The compound has also been studied for its anti-inflammatory and antimicrobial activities. Pyrrole derivatives are known to influence immune responses and can potentially be used in therapeutic applications targeting inflammatory diseases. In vitro studies have demonstrated its capability to modulate cytokine production, which is critical in managing chronic inflammation .

Medicinal Chemistry

Drug Development

this compound is being explored for its potential in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing therapies aimed at specific diseases. The compound's ability to enhance lipophilicity may improve its bioavailability and efficacy as a therapeutic agent .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals with unique properties. Its role as an intermediate in synthesizing various therapeutic agents highlights its importance in pharmaceutical manufacturing. The versatility of pyrrole derivatives allows for innovations in creating new materials with specific functionalities.

Case Studies

Mechanism of Action

The mechanism of action of 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Propionic Acid Derivatives

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

- Molecular Formula: C₁₂H₁₅NO₃

- Key Features : Contains a formyl group at the 5-position and methyl groups at the 2,4-positions of the pyrrole ring. The propionic acid is esterified to a methyl group.

- Applications : Used in organic synthesis for its reactive formyl group, enabling further functionalization .

- Contrast : Unlike 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid, this compound lacks the p-tolyl substituent and has ester functionality, reducing its acidity and altering solubility .

3-(1H-Pyrrol-1-yl)propanoic Acid

- Molecular Formula: C₇H₉NO₂

- Key Features : Pyrrole is attached via the 1-position nitrogen to the propionic acid chain.

Heterocyclic Propionic Acid Derivatives with Aromatic Substitutions

β-(10-Phenoselenazyl)propionic Acid

- Structure: Combines a phenoselenazine heterocycle with a propionic acid chain.

- Synthesis : Synthesized via hydrolysis of propionitriles and cyclized to form ketones using phosphoric anhydride .

- Contrast : The selenium-containing heterocycle confers distinct redox properties and stability compared to the pyrrole-based target compound .

2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic Acid

- Molecular Formula : C₈H₉F₃N₂O₂

- Key Features : Pyrazole ring with trifluoromethyl, chloro, and methyl substituents.

- Applications : Explored in agrochemical and pharmaceutical research due to its halogenated and fluorinated groups .

- Contrast : The pyrazole core and electronegative substituents increase acidity and metabolic stability relative to the pyrrole-based target compound .

Tolyl-Substituted Propionic Acid Derivatives

3-p-Tolyloxy-propionic Acid

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Challenges : The discontinued status of this compound suggests difficulties in large-scale synthesis or purification, contrasting with readily available esters (e.g., methyl derivatives) .

Biological Activity

3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including cancer therapy and anti-inflammatory treatments.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring substituted with a p-tolyl group and a propionic acid moiety. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to different biological effects. For instance, it has been noted for its potential anti-cancer properties, likely through the inhibition of tumor growth and induction of apoptosis in cancer cells.

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those derived from breast and pancreatic cancers. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis .

2. Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions. The ability to modulate immune responses suggests that it may have applications in autoimmune diseases .

3. Antimicrobial Properties

Preliminary studies indicate that derivatives of pyrrole compounds, including this compound, possess antimicrobial activities. This property could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Table 1: Summary of Biological Activities

Research Applications

The compound is being investigated for various applications in drug development:

- Cancer Therapy : Ongoing studies are exploring its efficacy as a therapeutic agent targeting specific molecular pathways involved in cancer progression.

- Anti-inflammatory Drugs : Its potential to modulate immune responses positions it as a candidate for developing new treatments for inflammatory diseases.

- Antimicrobial Agents : Further research into its antimicrobial properties could lead to new antibiotics or treatments for resistant bacterial infections.

Q & A

Q. What are the key structural features and synthetic routes for 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid?

The compound contains a pyrrole ring substituted with a p-tolyl group at position 5 and a propionic acid side chain at position 2. A common synthesis route involves condensation of appropriately substituted aldehydes (e.g., 3-formyl-1H-indole derivatives) with thiazolidinone intermediates in acetic acid under reflux, followed by recrystallization . Structural characterization typically employs NMR, IR, and mass spectrometry, with purity validated via HPLC .

Q. What safety precautions are critical during handling of pyrrole-propionic acid derivatives?

Due to risks of skin/eye irritation and respiratory exposure, use engineering controls (e.g., chemical fume hoods) and personal protective equipment (lab coats, gloves, safety goggles). Avoid dust inhalation and ensure immediate decontamination protocols for spills using inert absorbents like sand .

Q. How can researchers validate the purity of this compound in synthetic batches?

Reverse-phase HPLC (RP-HPLC) is recommended, with method validation parameters including specificity, linearity (R² > 0.99), and precision (RSD < 2%). For example, a validated method for a related pyrrole derivative used a C18 column, mobile phase gradients (acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection at 254 nm .

Advanced Research Questions

Q. How do microbial degradation pathways influence the metabolic fate of pyrrole-propionic acid derivatives?

Intestinal microbiota can catalyze dehydroxylation and side-chain shortening of aromatic propionic acids, generating metabolites like 3-(4′-hydroxyphenyl)propionic acid, a biomarker for flavonoid catabolism. Demethylation and hydrogenation steps are mediated by both microbial and mammalian enzymes, as shown in hesperetin metabolism studies . For this compound, analogous pathways may involve microbial ring fission and phase II conjugation (glucuronidation/sulfation).

Q. What experimental strategies resolve contradictions in reported synthetic yields for pyrrole derivatives?

Discrepancies in yields (e.g., 60–85% in thiazolidinone condensations ) may arise from reaction time, catalyst loading, or solvent purity. Replicate reactions under inert atmospheres (N₂/Ar) and optimize sodium acetate catalyst concentrations. Use kinetic studies (TLC/HPLC monitoring) to identify rate-limiting steps .

Q. How can computational methods guide structural modifications for enhanced bioactivity?

Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactive sites. For example, CC-DPS-generated data for related compounds includes HOMO-LUMO gaps and electrostatic potential maps, aiding in designing derivatives with improved binding to biological targets . NIST reference data on thermodynamic properties (e.g., Gibbs free energy of formation) further supports stability assessments .

Q. What analytical challenges arise in detecting low-abundance metabolites of this compound?

Low-concentration metabolites (e.g., sulfated/glucuronidated derivatives) require high-sensitivity LC-MS/MS with electrospray ionization (ESI). Use stable isotope-labeled internal standards (e.g., ¹³C-propionic acid analogs) to correct for matrix effects. For microbial catabolism studies, combine anaerobic culturing with timed sampling to capture transient intermediates .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH conditions?

Adopt forced degradation protocols:

- Acidic/basic conditions: Incubate at 0.1–1.0 M HCl/NaOH (25–60°C) for 24–72 hours.

- Oxidative stress: Use 3% H₂O₂ or tert-butyl hydroperoxide.

Monitor degradation products via HPLC-DAD/HRMS and assign structures using fragmentation patterns .

Q. What strategies mitigate interference from co-eluting impurities in HPLC analysis?

- Column selection: Use phenyl-hexyl or pentafluorophenyl columns for better resolution of aromatic analogs.

- Gradient optimization: Adjust acetonitrile/water ratios incrementally (e.g., 5% steps over 30 minutes).

- Peak purity analysis: Employ diode-array detectors to compare UV spectra across peak regions .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies between computational predictions and experimental solubility data?

Solubility predictions (e.g., from COSMO-RS) may conflict with experimental results due to polymorphic forms or aggregation. Validate via shake-flask assays at physiological pH (1.2–7.4) and use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .

Q. What mechanistic insights explain variable enzymatic activity in microbial degradation studies?

Strain-specific cytochrome P450 isoforms or esterases may exhibit divergent activity. Use gene knockout/knockdown models (e.g., CRISPR-Cas9 in Pseudomonas mandelii) to identify key enzymes. Supplement with proteomics to quantify enzyme expression levels under substrate induction .

Emerging Research Directions

Q. Can this compound serve as a precursor for fluorescent probes targeting gut microbiota metabolites?

Derivatization with FITC or biotin-PEG3 hydrazide enables tracking of microbial catabolism in real-time. For example, FITC-ureidopropionic acid analogs have been used to monitor uracil metabolism via fluorescence microscopy .

Q. What role do structural analogs play in drug delivery systems?

The propionic acid moiety facilitates conjugation to nanoparticles (e.g., PLGA or dendrimers) for pH-responsive release. Evaluate loading efficiency via NMR titration and release kinetics using dialysis under simulated intestinal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.